1-Hydroxy-1-(4-methoxyphenyl)propan-2-one
Overview
Description
1-Hydroxy-1-(4-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.2005 g/mol . It is also known by other names such as 2-Propanone, 1-hydroxy-1-(4-methoxyphenyl)- and 2-Propanone, 1-hydroxy-1-(p-methoxyphenyl)- . This compound is characterized by the presence of a hydroxy group and a methoxyphenyl group attached to a propanone backbone.
Preparation Methods
The synthesis of 1-Hydroxy-1-(4-methoxyphenyl)propan-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide . This reaction proceeds via an aldol condensation mechanism, followed by dehydration and subsequent reduction to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Hydroxy-1-(4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: It can participate in condensation reactions with other carbonyl compounds to form larger molecules.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Hydroxy-1-(4-methoxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Hydroxy-1-(4-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1-Hydroxy-1-(4-methoxyphenyl)propan-2-one can be compared with similar compounds such as:
1-Hydroxy-1-(4-hydroxyphenyl)propan-2-one: This compound has a hydroxy group instead of a methoxy group, which can result in different chemical and biological properties.
1-Hydroxy-1-(4-methylphenyl)propan-2-one: The presence of a methyl group instead of a methoxy group can also influence its reactivity and applications.
1-Hydroxy-1-(4-ethoxyphenyl)propan-2-one: The ethoxy group can impart different solubility and reactivity characteristics compared to the methoxy group.
Properties
IUPAC Name |
1-hydroxy-1-(4-methoxyphenyl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-6,10,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVXGUZSUNRWQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=C(C=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435249 | |
Record name | 1-Hydroxy-1-(4-methoxyphenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15482-29-8 | |
Record name | 1-Hydroxy-1-(4-methoxyphenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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